molecular formula C8H14ClNO2 B11906496 (2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride

(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B11906496
M. Wt: 191.65 g/mol
InChI Key: ICOMIOZHJJEDDB-UHFFFAOYSA-N
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Description

(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride is a spirocyclic amino acid derivative. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of an amino group and a carboxylic acid group makes it an important molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4r,5S)-7-aminospiro[3One common method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This method allows for the formation of the spirocyclic structure with high stereochemical control.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

Major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted spirocyclic compounds. These products can have different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides steric constraints that can enhance binding specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amino acids such as:

  • 2-azaspiro[3.3]heptane-6-carboxylic acid
  • 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
  • 2-aminoisobutyric acid
  • 2-azetidinecarboxylic acid
  • 2,4-methanoproline

Uniqueness

The uniqueness of (2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride lies in its specific stereochemistry and spirocyclic structure. These features provide distinct chemical and biological properties that can be leveraged in various applications. The compound’s ability to form stable complexes with metal ions and its potential as a bioactive molecule make it a valuable tool in scientific research.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-6-1-2-8(6)3-5(4-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H

InChI Key

ICOMIOZHJJEDDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N)CC(C2)C(=O)O.Cl

Origin of Product

United States

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